4-Fluoren-9-ylidenemethyl-pyridine
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Overview
Description
4-Fluoren-9-ylidenemethyl-pyridine is an organic compound with the molecular formula C19H13N. It is characterized by a pyridine ring substituted with a fluorenylidene group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoren-9-ylidenemethyl-pyridine typically involves the reaction of fluorenone with pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoren-9-ylidenemethyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl-pyridine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Fluoren-9-ylidenemethyl-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including light-emitting devices and sensors.
Mechanism of Action
The mechanism of action of 4-Fluoren-9-ylidenemethyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
- 4-Fluoren-9-ylidenemethyl-benzene
- 4-Fluoren-9-ylidenemethyl-thiophene
- 4-Fluoren-9-ylidenemethyl-furan
Comparison: 4-Fluoren-9-ylidenemethyl-pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to its analogsFor example, the nitrogen atom in the pyridine ring can participate in hydrogen bonding, making it more versatile in biological systems .
Properties
Molecular Formula |
C19H13N |
---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
4-(fluoren-9-ylidenemethyl)pyridine |
InChI |
InChI=1S/C19H13N/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)19(17)13-14-9-11-20-12-10-14/h1-13H |
InChI Key |
YVNXZDHQCSSQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=NC=C4 |
Origin of Product |
United States |
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